molecular formula C7H9NS B104731 1,6-Dimethylpyridine-2-thione CAS No. 19006-69-0

1,6-Dimethylpyridine-2-thione

Cat. No. B104731
CAS RN: 19006-69-0
M. Wt: 139.22 g/mol
InChI Key: KAQWGCRZRBUYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Dimethylpyridine-2-thione is an organic compound with the molecular formula C7H9NS. It is also known as dimethyl-2-thiopyridine and is a derivative of pyridine. This compound has gained attention in scientific research due to its various applications in the field of chemistry and biology.

Mechanism Of Action

The mechanism of action of 1,6-Dimethylpyridine-2-thione is not fully understood. However, it is believed to act as a nucleophile due to the presence of the sulfur atom in its structure. It can form coordination complexes with metal ions by donating its lone pair of electrons to the metal ion. This property makes it useful in coordination chemistry. In addition, it has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, suggesting its potential as an antioxidant and anti-inflammatory agent.

Biochemical And Physiological Effects

1,6-Dimethylpyridine-2-thione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in some studies. However, further studies are needed to fully understand its effects on human health.

Advantages And Limitations For Lab Experiments

One advantage of using 1,6-Dimethylpyridine-2-thione in lab experiments is its ability to form stable coordination complexes with metal ions. This property makes it useful in the synthesis of metal complexes for various applications. However, one limitation is its potential toxicity, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 1,6-Dimethylpyridine-2-thione. One area of interest is its potential as an antioxidant and anti-inflammatory agent in the field of pharmacology. Further studies are needed to fully understand its effects on human health and its potential as a therapeutic agent. Another area of interest is its use in the synthesis of metal complexes for various applications, such as catalysis and sensing. Further research is needed to optimize the synthesis methods and explore the properties of these complexes. Additionally, the potential toxicity of this compound should be further evaluated to ensure its safe use in lab experiments.
Conclusion
In conclusion, 1,6-Dimethylpyridine-2-thione is an organic compound with various applications in scientific research. Its ability to form stable coordination complexes with metal ions makes it useful in coordination chemistry, while its potential as an antioxidant and anti-inflammatory agent makes it of interest in the field of pharmacology. Further studies are needed to fully understand its effects on human health and its potential as a therapeutic agent.

Synthesis Methods

1,6-Dimethylpyridine-2-thione is synthesized by the reaction between 2-chloro-1,6-dimethylpyridine and sodium sulfide. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

1,6-Dimethylpyridine-2-thione has a wide range of applications in scientific research. It is used as a ligand in coordination chemistry for the synthesis of metal complexes. It is also used as a nucleophile in organic synthesis reactions such as the Michael addition and the Mannich reaction. In addition, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent in the field of pharmacology.

properties

CAS RN

19006-69-0

Product Name

1,6-Dimethylpyridine-2-thione

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

1,6-dimethylpyridine-2-thione

InChI

InChI=1S/C7H9NS/c1-6-4-3-5-7(9)8(6)2/h3-5H,1-2H3

InChI Key

KAQWGCRZRBUYFS-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=S)N1C

Canonical SMILES

CC1=CC=CC(=S)N1C

Origin of Product

United States

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